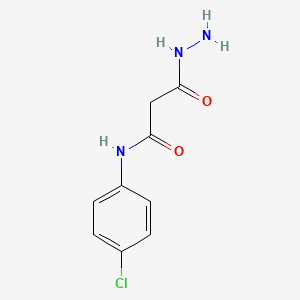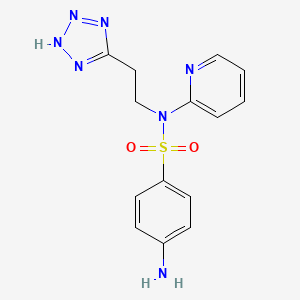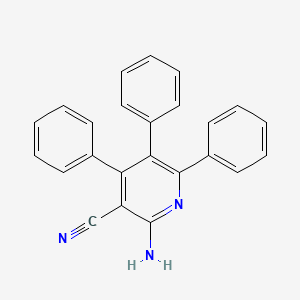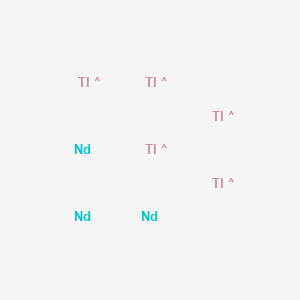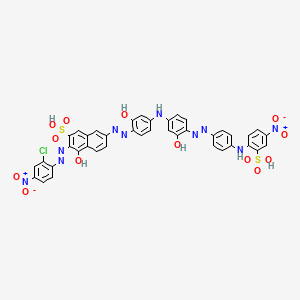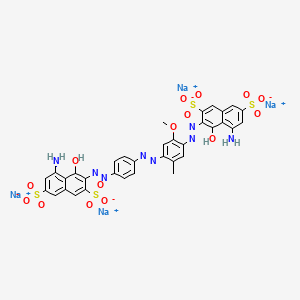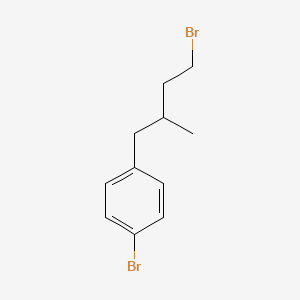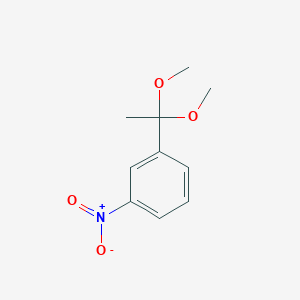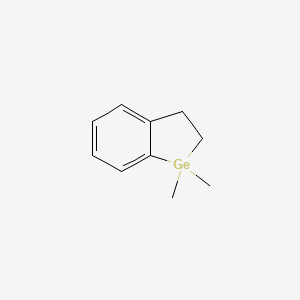
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole is a unique organogermanium compound characterized by its distinct structural framework. This compound features a benzene ring fused with a germole ring, where the germanium atom is bonded to two methyl groups. The presence of germanium in the structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
準備方法
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of germanium tetrachloride with an appropriate organolithium reagent, followed by cyclization. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial-scale production may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学的研究の応用
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole has several scientific research applications:
Chemistry: In organic synthesis, it serves as a precursor for the preparation of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organogermanium compounds, including this compound, may have therapeutic potential. Their ability to modulate immune responses and exhibit antioxidant properties is of particular interest.
Industry: In the electronics industry, the compound is explored for its potential use in semiconductor materials and as a dopant in organic thin-film transistors (OTFTs) and solar cells.
作用機序
The mechanism by which 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The exact pathways affected by the compound are still under investigation. studies suggest that it may influence oxidative stress pathways, immune response modulation, and apoptosis (programmed cell death).
類似化合物との比較
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole and 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of germanium in this compound sets it apart from other similar compounds. Germanium imparts unique electronic properties, making the compound valuable in electronic and semiconductor applications.
特性
CAS番号 |
65868-35-1 |
|---|---|
分子式 |
C10H14Ge |
分子量 |
206.85 g/mol |
IUPAC名 |
1,1-dimethyl-2,3-dihydro-1-benzogermole |
InChI |
InChI=1S/C10H14Ge/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChIキー |
GHRHQJUJYBGQLL-UHFFFAOYSA-N |
正規SMILES |
C[Ge]1(CCC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
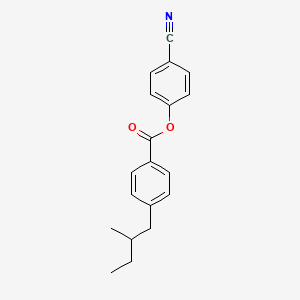

![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)

